1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Overview

Description

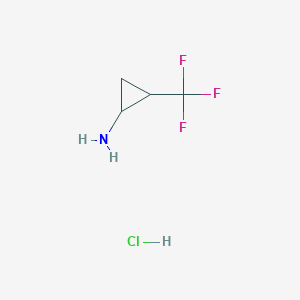

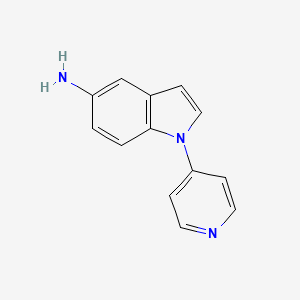

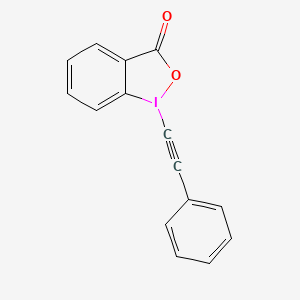

“1-(3-Iodomethyl-piperidin-1-yl)-ethanone” is a compound that likely contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The iodomethyl group suggests that it might be used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “1-(3-Iodomethyl-piperidin-1-yl)-ethanone” would likely include a piperidine ring, an iodomethyl group, and an ethanone group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-Iodomethyl-piperidin-1-yl)-ethanone” are not available, compounds containing iodomethyl groups are often used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Iodomethyl-piperidin-1-yl)-ethanone” would depend on its specific structure. Compounds with similar structures often have moderate to high boiling points and are soluble in organic solvents .Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of related piperidine compounds in synthesizing new chemical entities through novel synthetic routes. For instance, Govindhan et al. (2017) utilized a click chemistry approach to synthesize a compound with potential biological applications, emphasizing the compound's thermal stability and structural confirmation through various analytical techniques (Govindhan et al., 2017). Similarly, microwave-assisted synthesis has been employed to create piperidine-containing compounds with reported antibacterial activity, highlighting the efficiency of such methods in producing pharmacologically relevant molecules (Merugu, Ramesh, & Sreenivasulu, 2010).

Biological Activities

Various studies have focused on the biological activities of piperidine derivatives. Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized novel tetrazole substituted piperidine derivatives and evaluated their antimicrobial activity, providing insights into the potential therapeutic applications of such compounds (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014). Additionally, Vinaya et al. (2012) investigated the antileukemic activity of novel piperidin-1-yl)ethanone derivatives, identifying several compounds with significant antiproliferative effects against human leukemic cell lines (Vinaya et al., 2012).

Material Applications

The application of piperidine derivatives extends beyond biological activities to material science. Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, demonstrating the utility of such compounds in materials engineering and corrosion prevention (Das et al., 2017).

Advanced Characterization Techniques

Research into piperidine compounds often employs advanced characterization techniques to elucidate structural and functional attributes. Balderson et al. (2007) analyzed the hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, using X-ray crystallography, providing deep insights into the molecular interactions that govern their stability and reactivity (Balderson et al., 2007).

properties

IUPAC Name |

1-[3-(iodomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRGPGIATBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodomethyl-piperidin-1-yl)-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)